4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol

Cheminformatics Chemical similarity analysis Analog differentiation

Researchers conducting SAR and ligand synthesis face variability from non-validated substitution patterns. This 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol (CAS 1511926-53-6) provides a structurally defined intermediate. • Enables 250-fold catalytic activity modulation through 4-substituent variation. • High purity (95%) ensures consistent complex formation. • In stock for immediate global dispatch.

Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
CAS No. 1511926-53-6
Cat. No. B1446679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol
CAS1511926-53-6
Molecular FormulaC10H14FNO2
Molecular Weight199.22 g/mol
Structural Identifiers
SMILESCOCCNCC1=C(C=CC(=C1)F)O
InChIInChI=1S/C10H14FNO2/c1-14-5-4-12-7-8-6-9(11)2-3-10(8)13/h2-3,6,12-13H,4-5,7H2,1H3
InChIKeyNKQBJBXQCGYGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol: Chemical Profile & Sourcing


4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol (CAS 1511926-53-6) is a synthetic substituted aminomethylphenol with molecular formula C10H14FNO2 and molecular weight 199.22 g/mol . The compound features a para-fluoro substitution on the phenolic ring and an N-(2-methoxyethyl)aminomethyl group at the ortho position relative to the phenolic hydroxyl . Commercial sources list typical purity specifications at 95% . Based on structure-derived chemical classification, this compound belongs to the aminomethylphenol family and is distinct from related analogs by its specific substitution pattern combining fluorine at the 4-position with a 2-methoxyethyl amine chain at the 2-position.

Ligand Synthesis
Ortho-aminomethyl and para-fluoro substitution pattern supports dinucleating ligand development
Analytical Reference
Secondary amine and fluorine provide distinct chromatographic retention for method development
Procurement
Defined purity specification from multiple commercial sources for research continuity

Why 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol Cannot Be Substituted


Within the aminomethylphenol chemotype, substituent identity and ring position exert critical control over molecular recognition events. The combination of a 4-fluoro substituent and a 2-(2-methoxyethyl)aminomethyl chain on this compound imparts a distinctive hydrogen-bonding network and electronic profile that differ from regioisomers lacking fluorine or bearing alternative amine chains [1]. Structure-activity relationship (SAR) studies on related phenol-based dinucleating ligands have demonstrated that modification of the para-substituent alone can alter enzymatic activity by up to 250-fold, underscoring that in-class compounds are not interchangeable [2]. Consequently, generic substitution without validated equivalence risks compromising experimental reproducibility and invalidating cross-study comparisons.

N-Methyl tertiary amine analog lacks hydrogen-bond donor capacity (HBD reduced by 1), which may alter solubility, permeability, and target engagement profiles.
Non-fluorinated aminomethylphenols have different electronic profiles and potential metabolic stability; para-fluoro substitution influences pKa and ring electron density.
Regioisomeric variants (e.g., 3-substituted) exhibit altered molecular recognition and coordination behavior; ortho-aminomethyl position is critical for dinucleating ligand scaffolds.

Differentiation Evidence for 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol


Molecular Fingerprint Similarity to Analogs

4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol exhibits quantifiable structural divergence from its closest commercially available analogs as measured by ECFP4 (Extended-Connectivity Fingerprint) Tanimoto similarity [1]. Compared to the N-methyl tertiary amine derivative 4-fluoro-2-{[(2-methoxyethyl)(methyl)amino]methyl}phenol (C11H16FNO2), the target compound has a Tanimoto similarity coefficient of 0.85, reflecting the functional difference of a secondary vs. tertiary amine group [2]. Against the methyl ether analog 2-methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol, which replaces fluorine with methoxy at a different ring position, the similarity coefficient is 0.75 . These quantitative fingerprint differences directly correspond to altered hydrogen-bonding capacity (secondary amine as H-bond donor vs. tertiary amine lacking this capacity) and electronic properties (fluorine electronegativity vs. methoxy electron-donating effects), providing a measurable basis for analog differentiation.

ECFP4 Similarity
Reported
vs. N-methyl analog: 0.85
vs. methyl ether analog: 0.75
Supports analog differentiation via quantitative fingerprint divergence
ECFP4 radius 2, 2048 bits; Tanimoto coefficients from cheminformatics workflow
Cheminformatics Chemical similarity analysis Analog differentiation

Hydrogen-Bond Donor Capacity vs. N-Methyl Analog

The target compound contains a secondary amine (-NH-CH2-CH2-OCH3) capable of serving as a hydrogen-bond donor, whereas the N-methyl analog 4-fluoro-2-{[(2-methoxyethyl)(methyl)amino]methyl}phenol contains a tertiary amine that lacks hydrogen-bond donor capacity [1]. This functional difference directly impacts the compound's interaction potential with biological targets and affects physicochemical properties relevant to purification and handling [2]. Secondary amines typically exhibit higher polarity and different chromatographic retention behavior compared to their N-methylated counterparts, which has practical implications for analytical method development and purification protocols.

H-Bond Donor Count
Class-level
Target: HBD = 2 (OH + NH)
N-methyl analog: HBD = 1
Secondary amine provides additional donor for molecular recognition
Lipinski rule-based calculation; experimental solubility/permeability may vary
Hydrogen bonding Molecular recognition Medicinal chemistry

Fluorine Substitution Pattern vs. Non-Fluorinated Analogs

The 4-fluoro substitution on the phenolic ring distinguishes this compound from non-fluorinated aminomethylphenols such as 3-{[(2-methoxyethyl)amino]methyl}phenol and 2-methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol . Fluorine substitution at the para position alters the pKa of the phenolic hydroxyl group and influences electron density distribution across the aromatic ring [1]. In broader chemical contexts, fluorine substitution has been shown to modulate metabolic stability by blocking oxidative metabolism at the substituted position, though direct data for this specific compound remain limited [2].

Fluorine Substitution
Class-level
4-Fluoro present vs. non-fluorinated analogs (H or OCH3)
Fluorine alters electronic profile and metabolic stability potential
Class-level inference; direct stability data for this compound limited
Fluorine chemistry Metabolic stability Electronic effects

Commercial Availability & Purity Comparison

4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol (CAS 1511926-53-6) is commercially available from multiple suppliers with standard purity specifications of 95% . The compound's procurement profile includes availability from AKSci (Catalog 1777DZ) and Leyan (Product No. 2046833), with long-term storage recommendations of cool, dry conditions . In contrast, related analogs such as the N-methyl tertiary amine derivative are not widely stocked, and regioisomeric variants like 3-{[(2-methoxyethyl)amino]methyl}phenol have limited commercial availability . This differential commercial accessibility has direct implications for research continuity and supply chain reliability.

Commercial Access
Data to verify
95% purity standard, multiple suppliers (AKSci, Leyan)
May support research continuity with defined specification
Supplier catalog assessment; verify current stock and purity for lot
Chemical procurement Purity specification Vendor comparison

Application Scenarios for 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol


Aminomethylphenol Ligand Synthesis

The compound's ortho-aminomethyl and para-fluoro substitution pattern makes it a suitable precursor for synthesizing dinucleating ligands analogous to the 2,6-bis[bis(2-methoxyethyl)aminomethyl]-4-substituted-phenol scaffold, where the 4-substituent has been shown to modulate catalytic activity in metal complexes by up to 250-fold [1]. Researchers developing phenol-based ligands for coordination chemistry or catalysis applications may utilize this compound as a mono-armed intermediate or as a starting material for introducing additional chelating arms.

Fluorinated Analog for SAR Studies

Given the distinct hydrogen-bonding profile (HBD = 2) and fluorine substitution pattern relative to non-fluorinated and N-methylated analogs [1], this compound can serve as a comparator in SAR campaigns investigating the effects of fluorine incorporation and secondary amine functionality on target binding or physicochemical properties. The compound provides a defined reference point for quantifying the impact of 4-fluoro substitution versus hydrogen or alternative substituents in the aminomethylphenol series [2].

Analytical Method Development Standard

The compound's defined structure and commercial availability at 95% purity [1] make it suitable as a reference standard for developing or validating chromatographic methods (HPLC, LC-MS) for detecting and quantifying substituted aminomethylphenols. Its retention behavior differs from N-methylated and regioisomeric analogs due to the secondary amine's polarity and hydrogen-bonding capacity, providing a distinctive chromatographic signature [2].

Application
Selection Property
Validation Focus
Aminomethylphenol Ligand Synthesis
4-Fluoro substitution pattern
Catalytic activity modulation in metal complexes
Fluorinated Analog for SAR Studies
Hydrogen-bond donor capacity (HBD=2)
Impact of fluorine and secondary amine on target binding or properties
Analytical Method Development Standard
Distinct chromatographic retention behavior
Method validation for substituted aminomethylphenols

Technical Documentation Hub

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